2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one
Overview
Description
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolinone core structure, which is fused with a thiophene ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and choleretic agents .
Mode of Action
It’s known that the photophysical properties of pi-conjugated organic fluorophores containing donor-acceptor groups, such as this compound, originate mainly from the intramolecular charge transfer state that depends mainly on the substituent effect and solvent properties .
Biochemical Pathways
Quinazolinone derivatives have been found to affect a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
It’s known that the photophysical properties of this compound exhibit significant changes depending on the solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one typically involves the reaction of anthranilamide with substituted aldehydes or ketones. One common method includes the use of 2-aminobenzamide and 3-methyl thiophene-2-carboxaldehyde under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions can occur at the thiophene ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A core structure in many biologically active compounds.
2,3-Dihydroquinazolin-4-one: A closely related compound with similar biological activities
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical and biological properties.
Uniqueness
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to its combination of the quinazolinone core and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
2-thiophen-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBQITBKNGCUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.